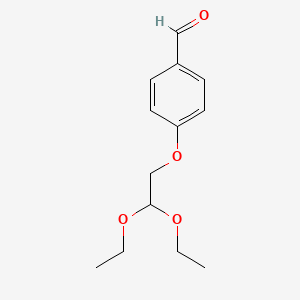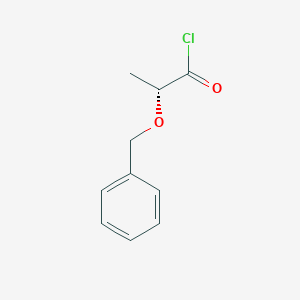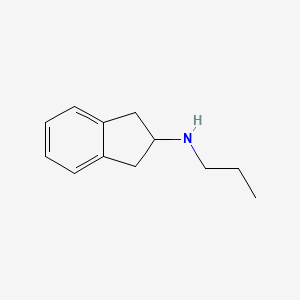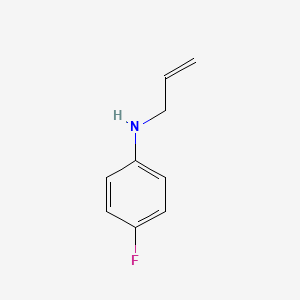
1-Chlorophenanthrene
Descripción general
Descripción
1-Chlorophenanthrene is a chlorinated derivative of phenanthrene, a polycyclic aromatic hydrocarbon. It has the molecular formula C14H9Cl and a molecular weight of 212.67 g/mol . This compound is characterized by the presence of a chlorine atom attached to the first carbon of the phenanthrene structure, which consists of three fused benzene rings. This compound is used in various chemical and industrial applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Chlorophenanthrene can be synthesized through several methods. One common approach involves the chlorination of phenanthrene using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3). The reaction is typically carried out at elevated temperatures to ensure the substitution of a hydrogen atom with a chlorine atom at the desired position .
Another method involves the use of ortho-bromobenzoyl chlorides and aryl iodides in the presence of palladium acetate (Pd(OAc)2) and triphenylphosphine (PPh3) as catalysts. This reaction is carried out in a solvent such as dimethylformamide (DMF) and requires a base like cesium carbonate (Cs2CO3) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chlorination of phenanthrene using chlorine gas and a suitable catalyst. The reaction conditions are optimized to achieve high yields and purity of the product. The process may also involve purification steps such as recrystallization to obtain the desired compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
1-Chlorophenanthrene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu).
Oxidation Reactions: this compound can be oxidized to form phenanthrenequinone derivatives. Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction Reactions: The compound can be reduced to form dihydrophenanthrene derivatives using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), dimethylformamide (DMF) as solvent.
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), anhydrous conditions.
Major Products Formed
Substitution: Phenanthrene derivatives with various functional groups.
Oxidation: Phenanthrenequinone derivatives.
Reduction: Dihydrophenanthrene derivatives.
Aplicaciones Científicas De Investigación
1-Chlorophenanthrene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex polycyclic aromatic compounds.
Biology: Studies on the biological activity of chlorinated polycyclic aromatic hydrocarbons often include this compound to understand its effects on living organisms.
Medicine: Research on the potential therapeutic applications of phenanthrene derivatives includes investigations into the pharmacological properties of this compound.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals due to its stability and reactivity.
Mecanismo De Acción
The mechanism of action of 1-chlorophenanthrene involves its interaction with various molecular targets and pathways. As a chlorinated polycyclic aromatic hydrocarbon, it can interact with cellular components, leading to oxidative stress and potential DNA damage. The compound’s effects are mediated through the generation of reactive oxygen species (ROS) and the activation of signaling pathways involved in cellular stress responses .
Comparación Con Compuestos Similares
1-Chlorophenanthrene can be compared with other chlorinated polycyclic aromatic hydrocarbons, such as:
1-Chloronaphthalene: Similar in structure but with fewer aromatic rings, leading to different reactivity and applications.
2-Chlorophenanthrene: Chlorine atom positioned at a different carbon, resulting in distinct chemical properties and reactivity.
1-Chloropyrene: Contains an additional aromatic ring, leading to increased molecular weight and different chemical behavior.
The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and applications in various fields.
Propiedades
IUPAC Name |
1-chlorophenanthrene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl/c15-14-7-3-6-12-11-5-2-1-4-10(11)8-9-13(12)14/h1-9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYTUPMAAMJDPCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50984700 | |
| Record name | 1-Chlorophenanthrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50984700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
832-70-2, 66214-77-5 | |
| Record name | 1-Chlorophenanthrene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=832-70-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenanthrene, 1-chloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000832702 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenanthrene, chloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066214775 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Chlorophenanthrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50984700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(R)-4-[2-(Diphenylphosphino)-1-naphthalenyl]-N-[(R)-1-phenylethyl]-1-phthalazinamine](/img/structure/B3156414.png)








![2-Methyl-3-([(4-methylphenyl)sulfonyl]amino)benzoic acid](/img/structure/B3156478.png)




